molecular formula C21H17ClFN3OS B11193804 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11193804
M. Wt: 413.9 g/mol
InChI Key: DRCTXYJVCPWWST-UHFFFAOYSA-N
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Description

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, substituted with various functional groups including a 4-chlorophenylsulfanyl group, an ethyl group, and a 4-fluorophenyl group. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

The synthesis of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves multiple steps, starting from readily available starting materials. The synthetic route typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 4-chlorophenylsulfanyl group: This step involves the reaction of the pyrazolo[1,5-a]pyrimidine core with a 4-chlorophenylsulfanyl reagent.

The reaction conditions for each step vary and are optimized to achieve high yields and purity of the final product. Industrial production methods may involve scaling up these reactions using continuous flow techniques and advanced purification methods to ensure consistency and quality.

Chemical Reactions Analysis

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

5-{[(4-chlorophenyl)sulfanyl]methyl}-2-ethyl-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound has a similar 4-chlorophenyl group but differs in its core structure and functional groups.

    Indole derivatives: These compounds share some structural similarities but have different core structures and biological activities.

Properties

Molecular Formula

C21H17ClFN3OS

Molecular Weight

413.9 g/mol

IUPAC Name

5-[(4-chlorophenyl)sulfanylmethyl]-2-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C21H17ClFN3OS/c1-2-18-20(13-3-7-15(23)8-4-13)21-24-16(11-19(27)26(21)25-18)12-28-17-9-5-14(22)6-10-17/h3-11,25H,2,12H2,1H3

InChI Key

DRCTXYJVCPWWST-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C2=NC(=CC(=O)N2N1)CSC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)F

Origin of Product

United States

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